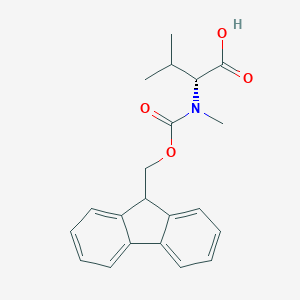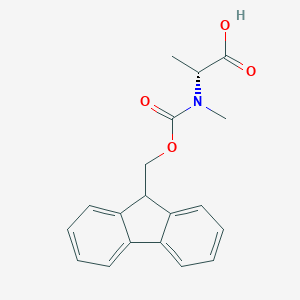
Fmoc-D-cis-hyp-OH
Übersicht
Beschreibung
Fmoc-D-cis-Hyp-OH is a biochemical compound that falls under the category of proline derivatives . It is an amino acid derivative used in chemical synthesis and peptide chemistry .
Synthesis Analysis
Fmoc-D-cis-Hyp-OH is used as a building block for the introduction of hydroxyproline amino-acid residues by Fmoc SPPS . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Molecular Structure Analysis
The molecular formula of Fmoc-D-cis-Hyp-OH is C20H19NO5 . It has a molecular weight of 353.38 . The molecule contains a total of 48 bonds, including 29 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 five-membered rings, 2 six-membered rings, 2 nine-membered rings, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), and 2 hydroxyl groups .
Chemical Reactions Analysis
Fmoc-D-cis-Hyp-OH is used in Fmoc solid-phase peptide synthesis . The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Physical And Chemical Properties Analysis
Fmoc-D-cis-Hyp-OH has a density of 1.4±0.1 g/cm3, a boiling point of 595.5±50.0 °C at 760 mmHg, and a flash point of 314.0±30.1 °C . Its exact mass is 353.126312 . The compound should be stored at a temperature of 2-8°C .
Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
Fmoc-D-cis-hyp-OH: is widely used in solid-phase peptide synthesis (SPPS) . This method allows for the systematic assembly of peptides by sequentially adding amino acid residues to a growing chain. The Fmoc group protects the amino nitrogen during the synthesis, which is crucial for the accuracy and yield of the peptide being synthesized.
Drug Development
Due to its role in peptide synthesis, Fmoc-D-cis-hyp-OH is instrumental in the development of new pharmaceuticals . It enables the creation of peptides with potential therapeutic properties, which can be tested as drug candidates for various diseases.
Biomaterials Production
Peptides synthesized using Fmoc-D-cis-hyp-OH can form self-assembling materials . These biomaterials have applications in tissue engineering and regenerative medicine, where they can serve as scaffolds for cell growth and tissue formation.
Research on Biological Activity
Synthetic peptides containing Fmoc-D-cis-hyp-OH are used in biological research to study their activity . This includes investigating antimicrobial, antithrombotic, opioid, and antioxidant properties of peptides, which are crucial for understanding their role in biological systems and potential therapeutic uses.
Structural Biology
Fmoc-D-cis-hyp-OH: -containing peptides are used in structural biology studies, such as NMR research . They help in determining the three-dimensional structures of proteins and peptides, which is essential for understanding their function and interaction with other molecules.
Tagging and Labeling
In biochemical assays, peptides synthesized with Fmoc-D-cis-hyp-OH can be tagged with fluorescent or radioactive labels . This allows for the tracking and quantification of peptides in various assays, facilitating research in molecular biology and diagnostics.
Wirkmechanismus
Target of Action
Fmoc-D-cis-hyp-OH is a derivative of the amino acid proline . The primary target of this compound is the amine group of other molecules, where it acts as a protecting group .
Mode of Action
The Fmoc (Fluorenylmethyloxycarbonyl) group in Fmoc-D-cis-hyp-OH is a base-labile protecting group used in organic synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The Fmoc group plays a crucial role in the solid-phase peptide synthesis (SPPS) process .
Result of Action
The use of Fmoc-D-cis-hyp-OH allows for the successful synthesis of peptides, including ones of significant size and complexity . It enables the formation of peptide bonds without unwanted side reactions, contributing to the overall yield and purity of the synthesized peptide.
Action Environment
The action of Fmoc-D-cis-hyp-OH is influenced by several environmental factors. It is stable under acidic conditions but is removed under basic conditions . The compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . It should be stored in closed vessels at a temperature of 2-8°C .
Safety and Hazards
Fmoc-D-cis-Hyp-OH is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes . If inhaled, remove to fresh air . If ingested, wash out mouth with copious amounts of water for at least 15 minutes .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2R,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c22-12-9-18(19(23)24)21(10-12)20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18,22H,9-11H2,(H,23,24)/t12-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUUPUICWUFXPM-KZULUSFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN([C@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428481 | |
| Record name | (4R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-D-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-cis-hyp-OH | |
CAS RN |
214852-45-6 | |
| Record name | (4R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-D-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














